1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSVUUNZKALJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification
- Reaction: 3-Bromophenol reacts with ethylene oxide under controlled conditions to form 3-bromophenoxyethanol.
- Conditions: Typically performed in the presence of a base catalyst (e.g., potassium carbonate) to deprotonate the phenol, followed by nucleophilic ring opening of ethylene oxide.
- Outcome: Formation of an ether linkage connecting the bromophenyl moiety to an ethyl alcohol group.
- Notes: Control of temperature and stoichiometry is critical to avoid over-alkylation or side reactions.
Pyrazole Ring Formation
- Reaction: The 3-bromophenoxyethanol intermediate undergoes condensation with hydrazine and a suitable diketone to form the pyrazole ring.
- Mechanism: Hydrazine reacts with the diketone to form the pyrazole core, while the ethoxy substituent is retained.
- Conditions: Usually conducted under reflux in an appropriate solvent such as ethanol or acetic acid.
- Notes: The choice of diketone influences the position of substitution and ring closure efficiency.
Optimization and Industrial Considerations
- Use of catalysts and optimized reaction conditions improves yield and purity.
- Industrial scale-up involves careful control of reagent equivalents, solvent choice, and temperature profiles.
- Safety considerations include handling of ethylene oxide (a hazardous reagent) and hydrazine (toxic and reactive).
- Process improvements focus on minimizing hazardous waste and improving atom economy.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | 3-Bromophenol, ethylene oxide, base catalyst, solvent (e.g., THF) | 75-85 | Temperature control critical to avoid side products |
| Pyrazole Formation | Hydrazine, diketone, reflux in ethanol or acetic acid | 70-80 | Choice of diketone affects regioselectivity |
| Carboxylation | CO2 or ester hydrolysis, acidic/basic medium | 65-75 | Purification needed to isolate pure acid |
Research Findings and Chemical Reaction Analysis
- The bromophenoxy group is reactive and can undergo further chemical modifications such as oxidation to quinones or substitution of the bromine atom with nucleophiles.
- The pyrazole ring provides sites for hydrogen bonding and coordination, important for biological activity.
- The carboxylic acid group enhances solubility and can be derivatized to esters or amides for medicinal chemistry applications.
- The overall synthetic route balances functional group compatibility and step economy.
Summary of Preparation Method Advantages
- Modular synthesis allows for structural variation and analog development.
- Established etherification and pyrazole formation techniques ensure reproducibility.
- The process is adaptable to scale-up with appropriate safety and environmental controls.
- The compound serves as a versatile intermediate for pharmaceutical and material science research.
Chemical Reactions Analysis
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form a phenoxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions. The carboxylic acid group can participate in ionic interactions or serve as a site for further functionalization.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and similar pyrazole derivatives:
Functional and Pharmacological Comparisons
Electronic and Steric Effects
- Y-700: The neopentyloxy group introduces steric bulk, while the cyano group enhances electron-withdrawing effects, contributing to its potent XO inhibition (IC50: 5.8 nM) .
- Trifluoromethyl Derivatives : The CF3 group in compounds like 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases acidity and metabolic stability compared to bromine .
Pharmacokinetic Considerations
- Solubility: The free carboxylic acid in the target compound enhances water solubility compared to ester prodrugs (e.g., ethyl esters in ) but reduces it relative to dimethylaminoethyl-substituted analogs .
Biological Activity
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves several key steps:
- Etherification : The reaction of 3-bromophenol with ethylene oxide to produce 3-bromophenoxyethanol.
- Formation of the Pyrazole Ring : Condensation of 3-bromophenoxyethanol with hydrazine and a diketone to form the pyrazole structure.
- Carboxylation : Introduction of the carboxylic acid group, often through further functionalization reactions.
This compound's structure allows for various interactions at the molecular level, making it a versatile candidate for drug development.
Biological Activities
Research indicates that 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory research.
Anticancer Activity
Numerous studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes findings from various studies:
The compound has shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, comparable to established anti-inflammatory agents like indomethacin .
The biological activity of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to reduced tumor growth.
- Molecular Interactions : The bromophenoxy group enhances hydrophobic interactions with target proteins, while the carboxylic acid group can participate in ionic interactions .
Comparative Analysis
When compared to similar compounds, such as 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid and 1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid, variations in biological activity are observed. For instance:
| Compound Name | Bromine Position | Biological Activity |
|---|---|---|
| 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid | Meta | Strong anticancer activity |
| 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid | Para | Moderate anticancer activity |
| 1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid | Meta | Reduced activity compared to bromine derivative |
The differences in halogen substitution significantly affect the compounds' reactivity and biological efficacy.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[2-(3-bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid, and what are their comparative advantages?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-bromophenol with 2-chloroethylpyrazole intermediates to form the phenoxyethyl-pyrazole backbone. Ethyl ester derivatives (e.g., ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate ) are common precursors, followed by hydrolysis to yield the carboxylic acid.
- Step 2: Hydrolysis under basic conditions (e.g., NaOH/EtOH) or acidic conditions (e.g., H₂SO₄/H₂O) to convert esters to carboxylic acids.
- Optimization: Adjusting reaction time and temperature (e.g., 80–100°C for 6–12 hours) improves yields. For example, similar compounds like 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid are synthesized via nucleophilic substitution and cyclization .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Ester Hydrolysis | NaOH/EtOH, reflux | 65–75 | Residual ester purification |
| Acidic Hydrolysis | H₂SO₄/H₂O, 90°C | 70–80 | Acid-sensitive functional groups |
| Microwave-assisted | KOH, 100°C, 2h | 85–90 | Equipment availability |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₂BrN₂O₃: ~335.0).
- Validation: Cross-check assignments with computational tools (e.g., ChemDraw Predict) and compare to structurally similar compounds like 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?
Methodological Answer:
- Hypothesis Testing: Compare substituent effects. For example, replacing the 3-bromophenoxy group with 4-chlorophenyl (as in 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid) may alter receptor binding .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases.
- Case Study: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed that fluorination enhances metabolic stability but reduces solubility .
Q. What strategies optimize crystallographic analysis for pyrazole-carboxylic acid derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). For example, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde crystallizes in monoclinic systems .
- Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) resolves Br···O halogen bonding, as seen in 1-(2-bromoethyl)-4-chloro-1H-pyrazole derivatives .
- Validation: Compare experimental and calculated powder XRD patterns using software like Mercury .
Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and solubility. For example, the carboxylic acid group enhances aqueous solubility but may reduce membrane permeability.
- Toxicity Profiling: QSAR models predict hepatotoxicity risks based on structural alerts (e.g., bromine substituents may increase metabolic liability) .
- Case Study: A derivative, 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, showed moderate CYP3A4 inhibition in silico .
Q. What experimental designs address low yields in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters like catalyst loading (e.g., Pd/C for coupling reactions) and solvent ratios.
- Scale-Up Challenges: Aggregation issues in polar solvents can reduce yields; switch to DMF or THF for better solubility .
- Case Study: A 50% yield improvement was achieved for 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid by optimizing reaction stoichiometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
Methodological Answer:
- Source Evaluation: Check solvent purity and measurement methods (e.g., shake-flask vs. HPLC).
- Structural Factors: Substituent polarity (e.g., bromophenoxy vs. methoxyphenyl groups) drastically affects solubility. For instance, 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has higher solubility in ethanol than water .
- Mitigation: Replicate experiments under standardized conditions (e.g., USP buffer pH 7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
